molecular formula C20H13F6N5O2 B11574577 1-(4-methylphenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(4-methylphenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11574577
M. Wt: 469.3 g/mol
InChI Key: SFNDDUXUZMJONF-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidodiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a diazine ring, and the presence of trifluoromethyl groups that contribute to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHYLPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base to form the intermediate Schiff base This intermediate is then subjected to cyclization with a suitable reagent, such as trifluoroacetic anhydride, to form the pyrimidodiazine core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidodiazine derivatives.

    Substitution: Formation of substituted pyrimidodiazine derivatives with various functional groups.

Scientific Research Applications

1-(4-METHYLPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and stability, contributing to its potency and selectivity.

Comparison with Similar Compounds

  • 1-(4-METHYLPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL
  • 1-(3-METHYLPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL
  • 1-(2-METHYLPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL

Comparison: Compared to these similar compounds, 1-(4-METHYLPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is unique due to its pyrimidodiazine core and the presence of trifluoromethyl groups. These structural features contribute to its distinct chemical reactivity, stability, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H13F6N5O2

Molecular Weight

469.3 g/mol

IUPAC Name

1-(4-methylphenyl)-7-pyridin-4-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H13F6N5O2/c1-10-2-4-12(5-3-10)31-15-13(16(32)29-17(31)33)18(19(21,22)23,20(24,25)26)30-14(28-15)11-6-8-27-9-7-11/h2-9H,1H3,(H,28,30)(H,29,32,33)

InChI Key

SFNDDUXUZMJONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=NC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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